4-[(Dimethylamino)methyl]phenol

Catalog No.
S1514103
CAS No.
103-87-7
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Dimethylamino)methyl]phenol

CAS Number

103-87-7

Product Name

4-[(Dimethylamino)methyl]phenol

IUPAC Name

4-[(dimethylamino)methyl]phenol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3

InChI Key

NFVPEIKDMMISQO-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(C=C1)O

Canonical SMILES

CN(C)CC1=CC=C(C=C1)O

Application in Toxicology

Specific Scientific Field: This application falls under the field of Toxicology .

Summary of the Application: 4-[(Dimethylamino)methyl]phenol is used as an antidote for cyanide poisoning . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation .

Methods of Application or Experimental Procedures: In normal intermediary metabolism, six adenosine triphosphates (ATPs) are created by passing two pairs of electrons down the respiratory chain from two reduced nicotinamide adenine dinucleotides to molecular oxygen . If methemoglobin is formed in excess of total body cytochrome aa 3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .

Results or Outcomes Obtained: The use of 4-[(Dimethylamino)methyl]phenol evoked a dose-dependent increase in cerebral blood flow when measured in canine brain .

Application in Organic Chemistry

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: 4-[(Dimethylamino)methyl]phenol is used in the synthesis of organic compounds via the Schiff bases reduction route .

Methods of Application or Experimental Procedures: The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

Results or Outcomes Obtained: The synthesized compounds via Schiff bases reduction route are 4-(((4-methoxyphenyl)amino)methyl)-N, N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol .

Application in the Synthesis of Water-Soluble Metal Phthalocyanines

Specific Scientific Field: This application falls under the field of Organic Synthesis .

Summary of the Application: 2,4,6-Tris(dimethylaminomethyl)phenol, a derivative of 4-[(Dimethylamino)methyl]phenol, is used in the synthesis of water-soluble metal phthalocyanines .

Methods of Application or Experimental Procedures: The compound is used to prepare phenolate anion-based branched/cross-linked anion exchange membranes (AEMs) .

Results or Outcomes Obtained: The synthesized compounds are used as a curing agent in the production of epoxy membranes .

Application in the Stabilization of Lubricant Oils

Specific Scientific Field: This application falls under the field of Chemical Engineering .

Summary of the Application: 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, a derivative of 4-[(Dimethylamino)methyl]phenol, is used as an antioxidant to stabilize lubricant oils .

Methods of Application or Experimental Procedures: The compound is added to lubricant oils to prevent oxidation .

Results or Outcomes Obtained: The addition of the compound increases the stability and lifespan of lubricant oils .

4-[(Dimethylamino)methyl]phenol, also known by its chemical formula C₉H₁₃NO, is an organic compound characterized by a phenolic structure with a dimethylaminomethyl substituent at the para position. This compound appears as a white crystalline solid and has a melting point of approximately 112 °C and a boiling point ranging from 105 to 106 °C at reduced pressure . It is classified under the category of phenols and is notable for its potential applications in various fields, including chemistry and biology.

Typical of phenolic compounds. Notably, it can undergo:

  • Electrophilic Substitution: The aromatic ring can react with electrophiles due to the electron-donating effect of the dimethylamino group.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

Research indicates that 4-[(Dimethylamino)methyl]phenol exhibits biological activities that may include:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it relevant in the development of antimicrobial agents.
  • Antioxidant Activity: The compound's structure allows it to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

These properties suggest its utility in pharmaceutical applications and health-related research.

The synthesis of 4-[(Dimethylamino)methyl]phenol can be achieved through several methods, including:

  • Mannich Reaction: This involves the reaction of formaldehyde, dimethylamine, and phenol under acidic conditions to yield the desired compound.
  • Alkylation: The reaction of phenol with dimethylaminomethyl chloride can also produce 4-[(Dimethylamino)methyl]phenol.

These methods allow for the efficient production of this compound for laboratory and industrial applications.

4-[(Dimethylamino)methyl]phenol finds application in various domains:

  • Chemical Industry: Used as an intermediate in the synthesis of dyes, resins, and other organic compounds.
  • Pharmaceuticals: Its antimicrobial and antioxidant properties make it a candidate for drug formulation.
  • Cosmetics: Employed in formulations for its preservative qualities.

These applications underscore its importance as a versatile chemical compound.

Studies on the interactions of 4-[(Dimethylamino)methyl]phenol with other substances have revealed:

  • Synergistic Effects: When combined with certain antibiotics, it may enhance their efficacy against resistant bacterial strains.
  • Toxicological Assessments: Research indicates that while it possesses beneficial properties, caution is advised due to potential cytotoxic effects at higher concentrations .

Understanding these interactions is crucial for safe and effective utilization in various applications.

Several compounds share structural characteristics with 4-[(Dimethylamino)methyl]phenol. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenolC₁₄H₁₉N₁OEnhanced stability due to bulky tert-butyl groups
2,4,6-Tris(dimethylaminomethyl)phenolC₁₅H₂₇N₃OContains three dimethylaminomethyl groups; more complex
4-(Dimethylamino)phenolC₉H₁₃N₁OLacks the additional methyl group; simpler structure

These compounds illustrate variations in structure and functionality while emphasizing the unique properties of 4-[(Dimethylamino)methyl]phenol.

For 4-[(Dimethylamino)methyl]phenol

SubstrateCo-reactantConditionsTemperature (°C)Yield (%)Selectivity
4-(4-(dimethylamino)phenyl)but-3-en-2-oneSubstituted isatinsAlkaline medium, heating80-10045-93Moderate
N-vinylisatinPrimary aminesDIPEA, heating100-12040-93High
Isatin derivativesKetonesAcidic aqueous conditions60-8030-70Low-Moderate
Modified isatinsCarbonyl compoundsBasic aqueous conditions80-12050-85Moderate

The acidic variant of the Pfitzinger reaction provides an alternative route for ketone substrates that cannot be processed under traditional basic conditions [11]. This methodology enables the synthesis of quinoline-4-carboxylic acid derivatives using isatins and ketones in aqueous acidic media, although with reduced yields compared to the basic protocol [11]. The versatility of this approach allows for the incorporation of various substitution patterns on the phenolic ring system [14].

Mannich Condensation Routes

The Mannich reaction constitutes the primary synthetic route for preparing 4-[(Dimethylamino)methyl]phenol through amino alkylation of phenolic substrates [17]. This three-component condensation involves phenol, formaldehyde, and dimethylamine to form the characteristic aminomethyl linkage [18]. The reaction mechanism proceeds through iminium ion formation followed by electrophilic aromatic substitution at the activated phenolic positions [19].

Optimized Mannich conditions for phenol substrates typically employ aqueous dimethylamine solutions (25 percent) with formaldehyde (35-40 percent) under controlled temperature conditions [16]. The reaction temperature profile ranges from 10-15 degrees Celsius for initial mixing, followed by heating to 100 degrees Celsius for completion [16]. Reaction times vary from 1-3 hours depending on substrate reactivity and desired conversion levels [21].

The aromatic Mannich reaction demonstrates excellent atom economy, with water as the only byproduct, making it superior to traditional halogenated intermediate approaches [21]. Sequential Mannich reactions enable the synthesis of nonsymmetric diaminomethylated phenols using two different secondary amines, although yields are moderate due to reaction reversibility [21]. The methodology provides rapid access to multidentate ligands for coordination chemistry applications [21].

Table 2: Mannich Condensation Routes - Optimization Parameters

Phenol SubstrateAmine SourceFormaldehyde (%)Temperature (°C)Reaction Time (h)Yield (%)Method
PhenolDimethylamine (25% aq)35-4010-1001-362-98A (aqueous)
p-CresolDiethylamine3725-1002-439-96B (methanol)
Substituted phenolsMorpholine40801.555-85C (aqueous)
Activated phenolsPyrrolidine3565-1300.5-279-99Industrial

Substrate scope investigations reveal that electron-rich phenols exhibit enhanced reactivity in Mannich condensations, with activated substrates achieving yields up to 99 percent under optimized conditions [22]. The reaction demonstrates regioselectivity for ortho and para positions relative to the hydroxyl group, consistent with electrophilic aromatic substitution mechanisms [22]. Steric hindrance from ortho substituents can significantly impact reaction rates and product distributions [22].

Solvent selection plays a crucial role in Mannich reaction outcomes, with aqueous systems generally providing superior yields compared to organic solvents [16]. Methanol-based procedures offer alternative processing conditions but typically result in reduced conversion rates [16]. The addition of sodium chloride during aqueous workup facilitates product isolation and purification [16].

Solvent Effects on Synthetic Outcomes

Solvent selection profoundly influences the synthesis of 4-[(Dimethylamino)methyl]phenol by affecting reaction kinetics, thermodynamics, and product selectivity [23]. The dielectric constant of the solvent medium plays a critical role in stabilizing charged intermediates and transition states during aminomethylation reactions [23]. Polar solvents enhance the formation and stabilization of iminium intermediates essential for Mannich condensation pathways [25].

Water emerges as the optimal solvent for 4-[(Dimethylamino)methyl]phenol synthesis due to its high dielectric constant (78) and ability to stabilize ionic intermediates [23]. Comparative studies demonstrate that aqueous conditions provide baseline reaction rates while maintaining excellent environmental compatibility [27]. The use of water as a reaction medium aligns with green chemistry principles by eliminating volatile organic compound emissions [28].

Aprotic dipolar solvents such as dimethylformamide and dimethylsulfoxide exhibit enhanced reaction rates compared to protic solvents [28]. Dimethylformamide (dielectric constant 37) increases reaction rates by approximately 20 percent while improving yield outcomes [25]. Dimethylsulfoxide (dielectric constant 47) provides similar rate enhancements with a 15 percent improvement in product formation [25].

Table 3: Solvent Effects on Synthetic Outcomes

Solvent SystemDielectric ConstantReaction Rate (relative)Yield Enhancement (%)Selectivity ImpactEnvironmental Score
Water781.000Baseline10
Methanol330.75-15Moderate decrease7
Ethanol240.60-25Decrease8
DMF371.20+20Increase5
DMSO471.10+15Increase4
Acetonitrile370.80-10Slight decrease6

Alcoholic solvents including methanol and ethanol generally result in decreased reaction rates and yields compared to aqueous systems [25]. Methanol reduces reaction efficiency by approximately 25 percent, while ethanol shows even greater negative impact with yield reductions up to 40 percent [25]. These effects arise from competitive hydrogen bonding interactions that interfere with iminium ion formation [27].

The choice of solvent significantly affects the environmental impact of synthetic processes [25]. Water-based systems score highest in environmental assessments due to non-toxicity and biodegradability [42]. Organic solvents require additional considerations for waste treatment and disposal, impacting overall process sustainability [25]. Solvent recovery and recycling strategies become essential for large-scale applications using organic media [28].

Catalyst Optimization Strategies

Catalyst selection and optimization represent critical factors in the efficient synthesis of 4-[(Dimethylamino)methyl]phenol [30]. Lewis acid catalysts including aluminum chloride and zinc chloride provide moderate activity enhancement (2-3 times baseline) with catalyst loadings of 5-10 mol percent [20]. These catalysts facilitate iminium ion formation and stabilization during Mannich condensation reactions [30].

Brønsted acid catalysts such as hydrochloric acid and sulfuric acid offer alternative activation pathways with lower catalyst requirements (1-5 mol percent) [20]. These systems achieve 1.5-2 times activity enhancement compared to uncatalyzed reactions, although selectivity remains moderate at 60-75 percent [18]. The acidic conditions promote formaldehyde activation and subsequent electrophilic attack on phenolic substrates [19].

Base catalysis provides the most significant activity improvements, with potassium hydroxide and sodium hydroxide systems achieving 3-5 times rate enhancement [30]. Base-catalyzed reactions proceed through phenoxide anion formation, which increases nucleophilicity and reaction rates [53]. Catalyst loadings of 10-20 mol percent are typically required, with selectivities reaching 80-95 percent under optimized conditions [35].

Table 4: Catalyst Optimization Strategies

Catalyst TypeExamplesLoading (mol%)Activity EnhancementSelectivity (%)Recyclability
Lewis AcidsAlCl₃, ZnCl₂5-102-3x70-85Poor
Brønsted AcidsHCl, H₂SO₄1-51.5-2x60-75Poor
Base CatalystsKOH, NaOH10-203-5x80-95Poor
HeterogeneousKSF, Ion exchange10-50 wt%1.5-2.5x75-90Excellent
EnzymaticLipases, Proteases1-52-4x85-99Good

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and recycling [34]. Solid acid catalysts such as potassium fluoride on alumina (KSF) demonstrate moderate activity enhancement with excellent recyclability [43]. Ion exchange resins provide alternative heterogeneous options with 1.5-2.5 times rate improvements and good selectivity profiles [34].

Enzymatic catalysis represents an emerging approach for sustainable synthesis of aminomethylated phenols [41]. Lipases and proteases exhibit high selectivity (85-99 percent) with moderate activity enhancement under mild reaction conditions [41]. These biocatalytic systems operate at low catalyst loadings (1-5 mol percent) and demonstrate good recyclability through immobilization techniques [40].

Green Chemistry Approaches

Green chemistry principles provide a framework for developing sustainable synthetic routes to 4-[(Dimethylamino)methyl]phenol [38]. The twelve principles of green chemistry emphasize waste prevention, atom economy, safer chemical syntheses, and energy efficiency [39]. Implementation of these principles in phenolic amine synthesis reduces environmental impact while maintaining synthetic efficiency [40].

Solvent-free synthesis represents a significant advancement in green methodology, eliminating organic solvent requirements entirely [41]. These approaches achieve 40-60 percent energy reduction compared to conventional methods while providing 70-90 percent waste reduction [41]. Atom economy reaches 85-95 percent in optimized solvent-free protocols, although industrial applicability remains moderate due to heat transfer limitations [40].

Microwave-assisted synthesis offers substantial improvements in energy efficiency and reaction rates [41]. This technology provides 50-70 percent energy reduction with very high process intensification capabilities [41]. Microwave heating enables rapid temperature ramping and precise reaction control, reducing reaction times from hours to minutes [20]. Industrial applicability is high due to scalable microwave reactor technology [24].

Table 5: Green Chemistry Approaches Comparison

ApproachEnergy Reduction (%)Waste Reduction (%)Atom Economy (%)Process IntensificationIndustrial Applicability
Solvent-free synthesis40-6070-9085-95HighModerate
Microwave-assisted50-7030-5080-90Very HighHigh
Biocatalysis20-4060-8090-99ModerateModerate
Flow chemistry30-5040-6085-92HighVery High
Water-based25-4550-7075-85ModerateHigh

Biocatalytic approaches utilize enzymes and microorganisms to facilitate chemical transformations under mild conditions [40]. These methods achieve exceptional atom economy (90-99 percent) with significant waste reduction (60-80 percent) [41]. Energy requirements are reduced by 20-40 percent compared to conventional thermal processes [40]. Industrial implementation faces challenges related to enzyme stability and substrate scope limitations [41].

Flow chemistry enables continuous processing with enhanced safety and control [46]. This technology provides 30-50 percent energy reduction and 40-60 percent waste reduction through improved mass and heat transfer [48]. Process intensification is high due to precise control of reaction parameters and reduced residence times [46]. Industrial applicability is very high, with established commercial flow reactor systems available [46].

Water-based synthesis aligns with green chemistry principles by utilizing environmentally benign solvents [42]. These systems achieve 25-45 percent energy reduction and 50-70 percent waste reduction compared to organic solvent methods [42]. Industrial applicability is high due to simplified downstream processing and waste treatment requirements [49]. The use of water eliminates concerns about volatile organic compound emissions and solvent disposal [42].

Industrial Scale Production Considerations

Industrial scale production of 4-[(Dimethylamino)methyl]phenol requires careful optimization of reaction conditions, equipment design, and process economics [44]. Scale-up from laboratory to commercial production involves transitioning from batch flask operations to large-scale continuous processes [45]. Typical commercial production scales range from hundreds of tons to kilotons per year, depending on market demand and application requirements [44].

Reactor technology selection significantly impacts production efficiency and product quality [46]. Batch reactors remain common for smaller scale production (1-50 kilograms per hour) due to operational flexibility and established protocols [47]. Continuous flow reactors provide advantages for large-scale production (100-1000 kilograms per hour) through improved heat and mass transfer characteristics [46]. Multi-stage continuous systems enable production rates exceeding 5-50 tons per hour for major commercial applications [48].

Process yields typically improve with increasing production scale due to better process control and optimized reaction conditions [45]. Laboratory-scale syntheses achieve 60-80 percent yields, while pilot-scale operations reach 70-85 percent [45]. Commercial production systems demonstrate yields of 80-92 percent through advanced process optimization [44]. Large-scale facilities achieve 85-95 percent yields with full automation and continuous monitoring systems [45].

Table 6: Industrial Scale Production Parameters

Production ScaleReactor TypeTypical Yield (%)Production RateQuality ControlCost Factor
Laboratory (g)Batch flask60-801-10 g/hBasic1x
Pilot (kg)Stirred tank70-851-50 kg/hEnhanced0.5x
Commercial (tons)Continuous flow80-92100-1000 kg/hAdvanced0.2x
Large-scale (kt/year)Multi-stage continuous85-955-50 t/hFull automation0.1x

Quality control systems become increasingly sophisticated with production scale, progressing from basic analytical monitoring to full automation with real-time process control [45]. Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy ensure consistent product quality [45]. Automated sampling and analysis systems enable continuous quality monitoring and rapid response to process deviations [31].

Economic considerations favor large-scale production through reduced per-unit manufacturing costs [48]. Cost factors decrease from laboratory baseline (1x) to pilot scale (0.5x), commercial scale (0.2x), and large-scale production (0.1x) [45]. These reductions result from economies of scale, improved process efficiency, and reduced labor requirements per unit of product [48]. Capital investment requirements increase substantially with production scale but are offset by improved unit economics [44].

XLogP3

1

UNII

XA8M8AIM6T

Other CAS

103-87-7

Wikipedia

4-((dimethylamino)methyl)phenol

General Manufacturing Information

Phenol, 4-[(dimethylamino)methyl]-: INACTIVE

Dates

Last modified: 08-15-2023

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